
7-Fluoro-1-methylindoline-2,3-dione
Overview
Description
7-Fluoro-1-methylindoline-2,3-dione is an organic compound with the molecular formula C9H6FNO2. It is a derivative of indoline, characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 1st position. This compound is known for its solid-state at room temperature and its stability under anhydrous conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methylindoline-2,3-dione typically involves the introduction of the fluorine atom and the methyl group into the indoline framework. One common method is the fluorination of 1-methylindoline-2,3-dione using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 7 undergoes nucleophilic substitution under controlled conditions. In a study synthesizing fluorinated 1-benzylisatins, alkylation of the sodium salt of 5-fluoro-isatin with benzyl halides produced substituted derivatives (e.g., 3a–f ) in yields exceeding 85% (Scheme 1) .
Key Conditions :
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Solvent : Dimethylformamide (DMF)
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Temperature : Room temperature (25°C)
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Reagents : Benzyl halides (e.g., benzyl chloride, 2-fluorobenzyl bromide)
Representative Example :
Condensation Reactions
The diketone moiety facilitates condensation with hydrazines to form hydrazone derivatives. In antiphytopathogenic studies, hydrazones such as 5a–e and 7a–c were synthesized via reaction with substituted hydrazines .
Key Conditions :
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Solvent : Ethanol
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Catalyst : Acetic acid (5 mol%)
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Reaction Time : 4–6 hours
Biological Relevance :
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Hydrazone 7c (3-trifluoromethylbenzyl-substituted) demonstrated the strongest bactericidal activity, with inhibition zones of 6–9 mm against Xanthomonas campestris .
Mechanistic Considerations
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Fluorine’s Role : The electron-withdrawing effect of fluorine enhances electrophilicity at the carbonyl groups, facilitating nucleophilic attack during substitution and condensation .
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Steric Effects : The methyl group at position 1 moderately influences regioselectivity in substitution reactions .
Industrial and Synthetic Utility
The compound’s stability under anhydrous conditions and compatibility with continuous flow reactors make it suitable for scalable production of fluorinated indole derivatives . Industrial protocols emphasize:
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Automated temperature control (20–30°C)
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Solvent recycling (DMF recovery ≥95%)
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, 7-Fluoro-1-methylindoline-2,3-dione serves as a critical building block for synthesizing more complex indole derivatives. Its unique structure enables various chemical reactions including oxidation, reduction, and nucleophilic substitution.
Common Reactions:
- Oxidation: Converts to quinones using oxidizing agents like potassium permanganate.
- Reduction: Forms indoline derivatives via reducing agents such as sodium borohydride.
- Substitution: The fluorine atom can be replaced by other functional groups under basic conditions.
The compound's biological activities make it a candidate for drug discovery. It has shown potential in enzyme inhibition and anticancer properties.
Mechanism of Action:
The presence of the fluorine atom enhances hydrogen bonding capabilities, allowing for stronger interactions with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor functions .
Case Studies:
- Cytotoxicity Evaluation: A study on HuTu-80 cells demonstrated that treatment with this compound significantly decreased mitochondrial membrane potential, correlating with apoptosis markers.
- Enzyme Interaction Studies: The compound exhibited selective inhibition of enzymes related to cancer metabolism, indicating its potential as a therapeutic agent.
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. It induces apoptosis in tumor cells through mechanisms involving mitochondrial disruption and increased reactive oxygen species production. Comparative studies show its cytotoxic effects are comparable to established chemotherapeutic agents .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of dyes and pigments due to its stable fluorinated structure. The compound's unique properties allow it to be incorporated into various industrial formulations where color stability and chemical resistance are required.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-methylindoline-2,3-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor functions, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
7-Fluoroindoline-2,3-dione: Similar in structure but lacks the methyl group at the 1st position.
7-Methylindoline-2,3-dione: Similar but lacks the fluorine atom at the 7th position.
1-Methylindoline-2,3-dione: Lacks the fluorine atom but has the methyl group at the 1st position.
Uniqueness: 7-Fluoro-1-methylindoline-2,3-dione is unique due to the combined presence of both the fluorine atom and the methyl group, which enhances its chemical stability and reactivity. This dual substitution pattern makes it particularly useful in the synthesis of complex organic molecules and in various scientific research applications .
Biological Activity
7-Fluoro-1-methylindoline-2,3-dione is a fluorinated derivative of indoline that has garnered attention due to its potential biological activities. With the molecular formula C9H6FNO2, this compound features a fluorine atom at the 7th position and a methyl group at the 1st position. This unique structure enhances its interaction with biological targets, making it a valuable candidate in drug discovery and development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluorine atom increases the compound's capacity to form hydrogen bonds, which facilitates stronger interactions with proteins and nucleic acids. This interaction can lead to enzyme inhibition or modulation of receptor functions, thus influencing various biological pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer potential. It has been shown to induce apoptosis in tumor cells by disrupting mitochondrial membrane potential and promoting reactive oxygen species (ROS) production. In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects comparable to established chemotherapeutic agents .
Enzyme Inhibition
The compound's ability to inhibit enzymes has been well documented. It has been utilized in studies focusing on enzyme inhibition mechanisms, particularly in relation to cancer and metabolic diseases. The fluorinated structure enhances its metabolic stability and bioavailability, making it an attractive candidate for further development as an enzyme inhibitor.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on HuTu-80 cells. The results indicated a significant decrease in mitochondrial membrane potential after treatment, correlating with increased apoptosis markers. The IC50 values were determined, showing effective concentration ranges for inducing cytotoxicity .
Study 2: Enzyme Interaction Studies
In another investigation, the interaction of this compound with specific enzymes was analyzed. The study found that the compound exhibited selective inhibition of certain enzymes involved in cancer metabolism, demonstrating its potential as a therapeutic agent in targeted cancer therapies .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
7-fluoro-1-methylindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-11-7-5(8(12)9(11)13)3-2-4-6(7)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTUHLYJQKEZSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2F)C(=O)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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